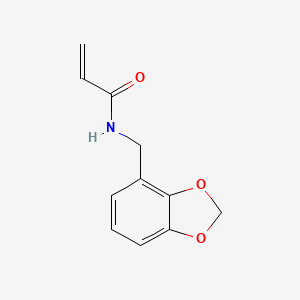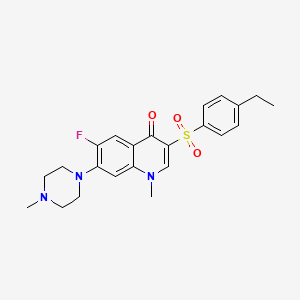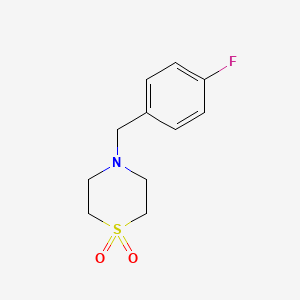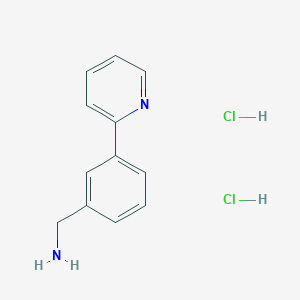
N-(1,3-benzodioxol-4-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-4-ylmethyl)prop-2-enamide: is an organic compound characterized by the presence of a benzodioxole ring attached to a prop-2-enamide group
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-4-ylmethyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-4-ylmethyl)prop-2-enamide typically involves the reaction of 1,3-benzodioxole-4-carboxaldehyde with prop-2-enamide under specific conditions. A common method includes:
Starting Materials: 1,3-benzodioxole-4-carboxaldehyde and prop-2-enamide.
Catalysts: Palladium-based catalysts are often used to facilitate the reaction.
Solvents: Organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzodioxol-4-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Mecanismo De Acción
The mechanism by which N-(1,3-benzodioxol-4-ylmethyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can participate in π-π interactions, while the amide group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-benzodioxol-4-ylmethyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(1,3-benzodioxol-4-ylmethyl)prop-2-enamine: Similar structure but with an amine group instead of an amide.
N-(1,3-benzodioxol-4-ylmethyl)prop-2-enyl alcohol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
N-(1,3-benzodioxol-4-ylmethyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxole ring and the prop-2-enamide group allows for versatile applications in various fields.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-10(13)12-6-8-4-3-5-9-11(8)15-7-14-9/h2-5H,1,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYWWEVDMRJJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C2C(=CC=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2760375.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)
![Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2760377.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2760378.png)

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)


![10-ethoxy-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2760386.png)


![N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760390.png)

![4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B2760397.png)
